
Dehydro Lacidipine
Descripción general
Descripción
Dehydro Lacidipine is a derivative of Lacidipine, a lipophilic dihydropyridine calcium channel blocker. Lacidipine is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure. This compound, like its parent compound, is expected to exhibit similar pharmacological properties but with potential modifications in its chemical structure that may influence its activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Lacidipine involves several steps, starting from the basic dihydropyridine structure. One common method includes the use of antisolvent sonoprecipitation technique to enhance the solubility and dissolution rate of the compound. This method involves the following steps:
Stabilizer to Drug Ratio: A ratio of 1.5:1 is used.
Sodium Deoxycholate Percentage: 100% sodium deoxycholate is employed.
Sonication Time: The mixture is sonicated for 8 minutes.
Industrial Production Methods
In industrial settings, this compound can be produced using wet granulation techniques. The process involves dissolving polyvinylpyrrolidone in acetone or ethanol, followed by solubilization of this compound. Lactose granules are then added, and the solvent is evaporated. Magnesium stearate is added before compressing the mixture into tablets .
Análisis De Reacciones Químicas
Types of Reactions
Dehydro Lacidipine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, depending on the reagents used.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Dehydro Lacidipine exhibits several pharmacological properties that make it an effective agent in managing hypertension:
- Calcium Antagonism : As a calcium channel blocker, this compound selectively inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. It is noted for its vascular selectivity compared to other dihydropyridine derivatives .
- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which may contribute to its therapeutic effects by mitigating oxidative stress in vascular tissues .
- Long Duration of Action : The compound demonstrates a prolonged antihypertensive effect, with significant reductions in blood pressure lasting beyond 12 hours post-administration .
Clinical Applications
This compound has been extensively studied in clinical settings, particularly for its antihypertensive effects:
- Efficacy in Hypertension : In a large-scale study involving over 2,200 patients, this compound effectively lowered systolic and diastolic blood pressure from an average of 173/101 mmHg to 147/85 mmHg over 12 weeks of treatment .
- Tolerability : The safety profile of this compound is favorable; adverse events are typically mild and comparable to those seen with other antihypertensive agents. Only 29% of patients reported adverse effects, with a low discontinuation rate due to these events .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and safety of this compound in diverse populations:
Combination Therapies
Research has explored the synergistic effects of this compound when used in combination with other antihypertensive agents:
Mecanismo De Acción
Dehydro Lacidipine exerts its effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the muscle cells and dilation of blood vessels, thereby reducing blood pressure. The compound interacts with the biological membranes, displaying a high membrane partition coefficient and slow rate of membrane washout .
Comparación Con Compuestos Similares
Dehydro Lacidipine is compared with other dihydropyridine calcium channel blockers such as:
- Nifedipine
- Amlodipine
- Felodipine
Uniqueness
Compared to these compounds, this compound exhibits a greater antioxidant activity, which may confer beneficial antiatherosclerotic effects. It also has a longer duration of action and does not lead to reflex tachycardia, making it a potentially more effective antihypertensive agent .
Actividad Biológica
Dehydro Lacidipine, a metabolite of the calcium channel blocker Lacidipine, has garnered attention for its biological activities, particularly in cardiovascular therapeutics and potential anti-cancer properties. This article explores the compound's pharmacological profile, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 453.53 g/mol. As a lipophilic dihydropyridine derivative, it retains some pharmacological properties of its parent compound, Lacidipine, including its function as a calcium antagonist. Its unique metabolic pathway may confer distinct biological activities that warrant further investigation.
This compound primarily functions as a calcium channel blocker . The mechanism involves:
- Inhibition of Calcium Ion Influx : By blocking L-type calcium channels, it reduces intracellular calcium levels, leading to vasodilation and decreased vascular resistance.
- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties comparable to well-known antioxidants like vitamin E, which may contribute to its protective effects against oxidative stress in vascular tissues .
Antihypertensive Activity
Research indicates that this compound maintains the antihypertensive effects seen with Lacidipine. It has been shown to effectively lower blood pressure in various patient populations, including those with isolated systolic hypertension and concurrent type 2 diabetes .
Vasculoprotective Properties
This compound has demonstrated vasculoprotective effects in animal models. For instance, studies on Dahl-S rats showed that chronic administration could prevent salt-induced hypertension and associated vascular damage. The compound exhibited a dose-related protective effect against necrotizing vasculopathy and renal damage .
Comparative Analysis with Other Dihydropyridine Derivatives
The following table summarizes the key features of this compound compared to other notable dihydropyridine derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C26H31NO6 | Calcium channel blocker; antioxidant; vasculoprotective |
Lacidipine | C26H33NO6 | Lipophilic; long-acting; antioxidant activity |
Amlodipine | C20H25ClN2O5S | Long-acting; antihypertensive |
Nifedipine | C17H18N2O6 | Shorter acting; used for angina |
Felodipine | C18H19Cl2N3O4S | Vascular-selective; less reflex tachycardia |
Case Studies and Research Findings
- Antioxidant Effects : A study demonstrated that this compound effectively quenched various free radicals in biological membranes derived from rat brain tissue, suggesting its potential as an antioxidant agent .
- Vasoprotection in Hypertension Models : In experiments involving stroke-prone spontaneously hypertensive rats, prophylactic treatment with this compound significantly reduced mortality associated with salt-induced cerebral apoplexy and renal lesions .
- Potential Anti-Cancer Properties : Preliminary investigations suggest that this compound may possess anti-cancer properties, although comprehensive studies are required to elucidate these effects fully.
Propiedades
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEICLHNCXDXIW-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.